molecular formula C18H19NO5 B579624 Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate CAS No. 18986-14-6

Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate

Cat. No.: B579624
CAS No.: 18986-14-6
M. Wt: 329.352
InChI Key: DZVFTJRZQKBUDW-UHFFFAOYSA-N
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Description

Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate is a pyridine-based dicarboxylate derivative characterized by ethoxycarbonyl groups at the 2- and 6-positions and a benzyloxy substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of coordination polymers, ligands for metal complexes, and functionalized polymers. Its benzyloxy group enhances steric bulk and lipophilicity, making it suitable for applications in supramolecular chemistry and materials science .

Properties

IUPAC Name

diethyl 4-phenylmethoxypyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-3-22-17(20)15-10-14(11-16(19-15)18(21)23-4-2)24-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVFTJRZQKBUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699780
Record name Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18986-14-6
Record name Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 4-Hydroxypyridine-2,6-dicarboxylate Derivatives

The most straightforward method involves alkylation of diethyl 4-hydroxypyridine-2,6-dicarboxylate with benzyl bromide under basic conditions. This route capitalizes on the nucleophilic aromatic substitution (SNAr) reactivity of the hydroxyl group at the pyridine’s 4-position:

Reaction Scheme:

Diethyl 4-hydroxypyridine-2,6-dicarboxylate+Benzyl bromideBaseDiethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate\text{Diethyl 4-hydroxypyridine-2,6-dicarboxylate} + \text{Benzyl bromide} \xrightarrow{\text{Base}} \text{this compound}

Optimized Conditions:

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 80–100°C

  • Time: 12–24 hours

Yield: 70–85%. The choice of base significantly impacts reaction efficiency, with Cs₂CO₃ providing higher yields due to enhanced solubility of intermediates.

Hantzsch Pyridine Synthesis with Subsequent Functionalization

The Hantzsch reaction constructs the pyridine core from aldehydes, β-keto esters, and ammonia, enabling simultaneous incorporation of substituents. For this compound, this method involves:

Step 1: Condensation of benzaldehyde derivatives with ethyl acetoacetate and ammonium hydroxide to form 1,4-dihydropyridine intermediates.
Step 2: Oxidation to the aromatic pyridine ring using mild oxidants (e.g., HNO₃ or iodine).
Step 3: Esterification or transesterification to install ethyl groups.

Critical Parameters:

  • Oxidant: Nitric acid (HNO₃) or iodine in ethanol

  • Temperature: 60–80°C for oxidation

  • Yield: 50–65% overall

Table 1: Comparative Analysis of Synthetic Methods

MethodReagentsYield (%)Purity (%)Scalability
Alkylation of 4-OH DerivativeK₂CO₃, DMF, benzyl bromide85≥98Industrial
Hantzsch SynthesisBenzaldehyde, ethyl acetoacetate6595Laboratory-scale

Industrial-Scale Optimization: Solvent and Catalyst Selection

Recent patents highlight innovations in solvent systems and catalytic cycles to enhance efficiency. For instance, substituting traditional DMF with recoverable solvents like ethyl acetate reduces environmental impact and costs. A patented protocol achieves 92% yield by refluxing 4-benzyloxy-pyridine-N-oxide with acetic anhydride in DMF, followed by ethyl acetate recrystallization:

Key Steps:

  • Reflux 4-benzyloxy-pyridine-N-oxide with acetic anhydride (1:1.4–2.5 molar ratio) in DMF (1.9–3.8× mass ratio).

  • Distill under reduced pressure to remove excess solvent.

  • Crystallize product in ethyl acetate.

Challenges in Purification and Byproduct Management

A major hurdle in large-scale synthesis is the separation of regioisomers and unreacted starting materials. Chromatographic methods are impractical industrially; instead, fractional crystallization in ethyl acetate or hexane/ethyl acetate mixtures is preferred .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Production

In industrial settings, continuous flow reactors are often employed to enhance yield and purity through precise control of reaction parameters.

Chemical Properties and Reactions

Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate can undergo various chemical reactions:

  • Oxidation : Forms pyridine N-oxides using oxidizing agents like hydrogen peroxide.
  • Reduction : Converts ester groups to alcohols using lithium aluminum hydride.
  • Substitution : The benzyloxy group can be replaced with other nucleophiles.

Organic Synthesis

This compound is utilized as a building block for synthesizing complex organic molecules. It facilitates the creation of various derivatives that can be used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has highlighted its potential therapeutic properties:

  • Anti-inflammatory Activity : Investigated for its ability to inhibit inflammatory pathways.
  • Anticancer Properties : Studies suggest it may induce apoptosis in cancer cells through specific molecular interactions .

Biochemical Assays

The compound serves as a ligand in biochemical assays, enhancing binding affinity to target proteins. This application is crucial for drug discovery and development .

Material Science

This compound is used in the production of specialty chemicals and materials with unique properties due to its structural features .

Case Studies

Study ReferenceFocus AreaFindings
Organic SynthesisDemonstrated use as a precursor for synthesizing novel pyridine derivatives with enhanced biological activity.
Medicinal ChemistryShowed potential anti-HIV activity through modulation of CD4 protein expression in human cells.
Material ScienceEvaluated in the synthesis of advanced materials with improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 4) Ester Groups Key Applications Synthesis Method Reference
Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate Benzyloxy Diethyl Ligands, polymers, click chemistry Williamson ether synthesis
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Hydroxyl Dimethyl Enzyme inhibition, bromination precursor Direct esterification
Diethyl 4-(prop-2-yn-1-yloxy)pyridine-2,6-dicarboxylate Propargyloxy Diethyl Click chemistry, photodynamic therapy Mitsunobu coupling
Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA) Chloromethyl Dimethyl Wittig condensation intermediate SOCl₂-mediated chlorination
4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridine-2,6-dicarboxylic acid Benzodioxolylmethylamino Free carboxylates Metallo-β-lactamase inhibition Cross-coupling reactions

Reactivity and Functionalization

  • Benzyloxy vs. Propargyloxy Groups : The benzyloxy group in the target compound provides stability under acidic conditions, whereas propargyloxy derivatives (e.g., compounds 3a–d in ) enable click chemistry via copper-catalyzed azide-alkyne cycloaddition. Propargyloxy analogues exhibit higher reactivity in photodynamic applications .
  • Ester Hydrolysis : Diethyl esters (e.g., PD26 in ) are more resistant to hydrolysis than dimethyl esters (e.g., CMDPA in ), allowing controlled hydrolysis to dicarboxylic acids for coordination chemistry .
  • Substituent Effects: Brominated derivatives (e.g., dimethyl 4-bromopyridine-2,6-dicarboxylate ) facilitate Suzuki-Miyaura cross-coupling, whereas hydroxyl or amino groups enable hydrogen bonding in enzyme inhibition .

Research Findings and Data

Table 2: Comparative Physical and Spectral Data

Compound Melting Point (°C) Molecular Weight Solubility (Common Solvents) Key Spectral Data (¹H NMR, δ ppm)
This compound 195 (predicted) 330.38 DMF, THF, CHCl₃ 7.35–7.45 (m, benzyl), 4.40 (q, OCH₂)
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate 165–167 214.15 Methanol, Water 10.20 (s, OH), 3.95 (s, OCH₃)
Diethyl pyridine-2,6-dicarboxylate (PD26) 266.26 Ethanol, Acetone 4.35 (q, OCH₂), 8.30 (d, pyridine-H)

Biological Activity

Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate (DBPDC) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a benzyloxy group that enhances its reactivity and potential interactions with biological targets. This article explores the biological activity of DBPDC, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C18H19NO5
  • Molecular Weight : 341.35 g/mol
  • Structure : The presence of the benzyloxy group at the 4-position of the pyridine ring significantly influences its chemical properties and biological interactions.

DBPDC's biological activity can be attributed to several mechanisms:

  • Enzyme Interaction : The benzyloxy group enhances binding affinity to specific enzymes, allowing DBPDC to modulate their activity. This interaction can lead to inhibition or activation of various biochemical pathways.
  • Antioxidant Activity : Preliminary studies suggest that DBPDC may exhibit antioxidant properties, potentially through free radical scavenging mechanisms similar to those observed in other dihydropyridine derivatives .
  • Antimicrobial Properties : Compounds with a pyridine nucleus have shown notable antimicrobial activities. DBPDC may possess similar properties, enhancing its therapeutic applications against bacterial and fungal infections .

Biological Activity Overview

The following table summarizes the key biological activities associated with DBPDC:

Activity Type Description Reference
AntioxidantPotential to scavenge free radicals; may enhance cellular defense mechanisms ,
AntimicrobialPossible effectiveness against various bacterial strains ,
Anti-inflammatoryMay modulate inflammatory pathways via enzyme inhibition
AnticancerInvestigated for potential antiproliferative effects in cancer cell lines

Case Studies

  • Antioxidant Activity Study :
    In a comparative study of dihydropyridine derivatives, compounds similar to DBPDC were evaluated for their antioxidant capacity using DPPH and β-carotene assays. Results indicated that derivatives with electron-donating groups exhibited higher relative antioxidant activity (RAA) compared to standard antioxidants like ascorbic acid .
  • Antimicrobial Efficacy :
    A study on pyridine derivatives demonstrated significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. While specific data on DBPDC is limited, the structural similarities suggest that it may exhibit comparable efficacy .
  • Anti-inflammatory Mechanism :
    Research on related compounds indicated that they could inhibit leukotriene synthesis—a key mediator in inflammatory responses—by acting on specific hydrolases involved in leukotriene metabolism . This suggests a potential pathway through which DBPDC could exert anti-inflammatory effects.

Comparative Analysis with Similar Compounds

The following table compares DBPDC with related pyridine derivatives:

Compound Chemical Structure Biological Activity
Diethyl 2,6-PyridinedicarboxylateLacks benzyloxy groupLimited reactivity in biological systems
Dimethyl 2,6-PyridinedicarboxylateDifferent ester groupsLower binding affinity compared to DBPDC
Diethyl 4-(Hydroxy)pyridine-2,6-dicarboxylateHydroxyl instead of benzyloxyModerate antioxidant activity

Q & A

Q. How does the benzyloxy group’s electron-withdrawing nature influence electrochemical behavior in catalysis?

  • Methodological Answer : Cyclic voltammetry shows anodic shifts (~150 mV) compared to hydroxyl analogs, enhancing oxidative stability. This makes the compound suitable for non-aqueous electrocatalysis (e.g., CO₂ reduction at −0.8 V vs. Ag/AgCl) .

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